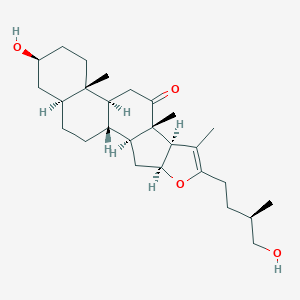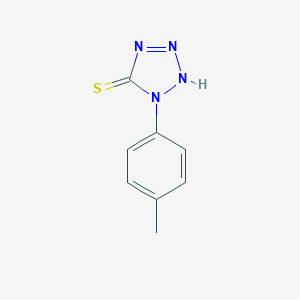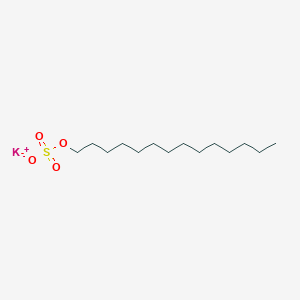
chromium(3+);disulfate;hexahydrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
chromium(3+);disulfate;hexahydrate is an inorganic compound with the chemical formula Cr₂(SO₄)₃·6H₂O. It is a violet solid that readily dissolves in water to form the metal aquo complex [Cr(H₂O)₆]³⁺. This compound is commonly used in various industrial and research applications due to its unique chemical properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Chromium(III) sulfate can be synthesized through the reaction of chromium(III) oxide (Cr₂O₃) with sulfuric acid (H₂SO₄). The reaction is typically carried out under controlled conditions to ensure the formation of the desired hydrate form: [ \text{Cr}_2\text{O}_3 + 3\text{H}_2\text{SO}_4 \rightarrow \text{Cr}_2(\text{SO}_4)_3 + 3\text{H}_2\text{O} ]
Industrial Production Methods
In industrial settings, chromium(III) sulfate is often produced as a byproduct of chromate oxidations of various organic compounds. For example, the production of anthraquinone and quinone involves the treatment of anthracene and phenol with chromic acid, resulting in chromium(III) oxide byproduct, which is then extracted into sulfuric acid .
Analyse Chemischer Reaktionen
Types of Reactions
Chromium(III) sulfate undergoes several types of chemical reactions, including:
Oxidation: Chromium(III) can be oxidized to chromium(VI) using strong oxidizing agents such as potassium permanganate (KMnO₄) or sodium hypochlorite (NaOCl).
Reduction: Chromium(III) can be reduced to chromium(II) using reducing agents like zinc (Zn) in acidic conditions.
Substitution: Ligand exchange reactions can occur, where water molecules in the [Cr(H₂O)₆]³⁺ complex are replaced by other ligands such as chloride (Cl⁻) or sulfate (SO₄²⁻).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in acidic medium.
Reduction: Zinc (Zn) in hydrochloric acid (HCl).
Substitution: Sodium chloride (NaCl) or sodium sulfate (Na₂SO₄) in aqueous solutions.
Major Products
Oxidation: Chromium(VI) compounds such as chromate (CrO₄²⁻).
Reduction: Chromium(II) compounds such as chromium(II) sulfate (CrSO₄).
Substitution: Complexes like [CrCl₆]³⁻ or [Cr(SO₄)₆]³⁻.
Wissenschaftliche Forschungsanwendungen
chromium(3+);disulfate;hexahydrate has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other chromium compounds and as a catalyst in various chemical reactions.
Biology: Investigated for its role in glucose metabolism and potential use in treating diabetes.
Medicine: Studied for its potential therapeutic effects and toxicity.
Industry: Utilized in the tanning of leather, as a mordant in dyeing, and in the production of chrome alum.
Wirkmechanismus
The mechanism of action of chromium(III) sulfate involves its interaction with biological molecules and cellular pathways. Chromium(III) ions can bind to proteins and enzymes, influencing their activity. In glucose metabolism, chromium(III) enhances the action of insulin by facilitating the binding of insulin to its receptor, thereby improving glucose uptake by cells .
Vergleich Mit ähnlichen Verbindungen
Chromium(III) sulfate can be compared with other chromium compounds such as:
Chromium(III) chloride (CrCl₃): Similar in terms of chromium oxidation state but differs in its chloride ligands.
Chromium(III) nitrate (Cr(NO₃)₃): Contains nitrate ligands and is more soluble in water compared to chromium(III) sulfate.
Chromium(III) acetate (Cr(C₂H₃O₂)₃): Contains acetate ligands and is used in different industrial applications.
Chromium(III) sulfate is unique due to its sulfate ligands, which confer specific solubility and reactivity properties, making it particularly useful in tanning and dyeing processes .
Eigenschaften
CAS-Nummer |
15005-90-0 |
|---|---|
Molekularformel |
Cr3H12O14S2+5 |
Molekulargewicht |
456.2 g/mol |
IUPAC-Name |
chromium(3+);disulfate;hexahydrate |
InChI |
InChI=1S/3Cr.2H2O4S.6H2O/c;;;2*1-5(2,3)4;;;;;;/h;;;2*(H2,1,2,3,4);6*1H2/q3*+3;;;;;;;;/p-4 |
InChI-Schlüssel |
GEXKWFJSXLCCEG-UHFFFAOYSA-J |
SMILES |
O.O.O.O.O.O.[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[Cr+3].[Cr+3].[Cr+3] |
Kanonische SMILES |
O.O.O.O.O.O.[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[Cr+3].[Cr+3].[Cr+3] |
Synonyme |
CHROMIC SULFATE HEXAHYDRATE |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![4-[3-(2-chlorophenothiazin-10-yl)propyl]piperazine-1-carboxamide](/img/structure/B83685.png)






